molecular formula C20H26N2O8 B12924949 2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate CAS No. 2452-34-8

2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate

Cat. No.: B12924949
CAS No.: 2452-34-8
M. Wt: 422.4 g/mol
InChI Key: IIAQTCJLKFPTGX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name 2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate reflects its structural complexity. The parent heterocyclic system is quinoxaline , a bicyclic structure composed of two fused six-membered rings containing nitrogen atoms at positions 1, 4, 5, and 8. Substituents are positioned as follows:

  • Two 2-ethoxyethoxy groups at positions 2 and 3 of the quinoxaline ring.
  • Two acetate groups at positions 5 and 8, linked via oxygen atoms.

The 2-ethoxyethoxy substituent consists of an ethoxy group (-OCH2CH3) attached to a second ethoxy chain, forming a branched ether moiety. The diacetate groups derive from acetic acid, with acetyl (-OCOCH3) functionalities bound to the quinoxaline backbone.

Structural Representation
A tabular representation of the substituent positions is provided below:

Quinoxaline Position Substituent Type Chemical Group
2 Ether 2-ethoxyethoxy
3 Ether 2-ethoxyethoxy
5 Ester Acetate
8 Ester Acetate

The full structural formula can be visualized as a quinoxaline core with symmetrical ether and ester functional groups, creating a planar aromatic system with polar side chains.

CAS Registry Number (2452-34-8) and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 2452-34-8 , a universal identifier for chemical substances. Additional identifiers include:

Identifier Type Value Database/Source
Molecular Formula C20H26N2O8 PubChem, ChemSpider
Exact Mass 422.43 g/mol Computational Mass Spectrometry
InChI Key Not publicly available N/A

While the InChI Key and SMILES notation are not explicitly documented in public databases for this compound, its registry number ensures unambiguous identification in regulatory and commercial contexts.

Molecular Formula (C20H26N2O8) and Weight (422.43 g/mol) Analysis

The molecular formula C20H26N2O8 corresponds to the following elemental composition:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon (C) 20 12.01 240.20
Hydrogen (H) 26 1.008 26.21
Nitrogen (N) 2 14.01 28.02
Oxygen (O) 8 16.00 128.00
Total 422.43

The molecular weight of 422.43 g/mol classifies the compound as a medium-sized organic molecule. The high oxygen content (30.3% by mass) arises from the ethoxyethoxy and acetate groups, contributing to its polarity and potential solubility in organic solvents like dimethyl sulfoxide or tetrahydrofuran.

Functional Group Analysis

  • Ether linkages : Two 2-ethoxyethoxy groups introduce flexibility and hydrophilicity.
  • Ester groups : Acetate moieties enhance reactivity toward hydrolysis under acidic or basic conditions.
  • Aromatic system : The quinoxaline core provides structural rigidity and UV-Vis absorption properties.

Properties

CAS No.

2452-34-8

Molecular Formula

C20H26N2O8

Molecular Weight

422.4 g/mol

IUPAC Name

[8-acetyloxy-2,3-bis(2-ethoxyethoxy)quinoxalin-5-yl] acetate

InChI

InChI=1S/C20H26N2O8/c1-5-25-9-11-27-19-20(28-12-10-26-6-2)22-18-16(30-14(4)24)8-7-15(17(18)21-19)29-13(3)23/h7-8H,5-6,9-12H2,1-4H3

InChI Key

IIAQTCJLKFPTGX-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC2=C(C=CC(=C2N=C1OCCOCC)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate typically involves the reaction of 2,3-dihydroxyquinoxaline with ethoxyethanol in the presence of an acid catalyst to form the ethoxyethoxy derivatives. This is followed by acetylation using acetic anhydride to introduce the acetate groups. The reaction conditions often include refluxing the mixture and using a solvent such as dichloromethane .

Chemical Reactions Analysis

2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate involves its interaction with specific molecular targets. The ethoxyethoxy and acetate groups can interact with enzymes and receptors, modulating their activity. The quinoxaline core can intercalate with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous quinoxaline derivatives:

Substituent Effects and Electronic Properties

  • 2,3-Bis(2-ethoxyethoxy)-5,8-dimethoxyquinoxaline Replacing the diacetate groups with methoxy substituents reduces hydrolytic lability but diminishes reactivity toward nucleophiles. Methoxy groups also lower electron-withdrawing effects compared to acetates, altering redox behavior in electrochemical applications .
  • 2,3-Dichloro-5,8-quinoxalinediyl diacetate Chlorine atoms at positions 2 and 3 introduce strong electron-withdrawing effects, enhancing charge transport in semiconductors. However, this compound exhibits reduced solubility in non-polar solvents compared to the ethoxyethoxy analog .
  • 2,3-Bis(2-ethoxyethoxy)-5,8-quinoxaline diallyl diacetate Substituting acetate esters with diallyl groups introduces unsaturated bonds, enabling polymerization or cross-linking in polymer chemistry. This modification increases thermal stability but reduces hydrolytic resistance .

Spatial and Conformational Differences

  • 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline Thiophene substituents create a non-planar structure (dihedral angles up to 84°), disrupting π-conjugation. In contrast, the ethoxyethoxy groups in the target compound maintain coplanarity with the quinoxaline core, optimizing electronic delocalization .

Physicochemical Properties

Compound Name Substituents (2,3) Substituents (5,8) Molecular Formula Molecular Weight (g/mol) Key Properties
2,3-Bis(2-ethoxyethoxy)-5,8-diyl diacetate 2-ethoxyethoxy diacetate C₂₂H₂₈N₂O₈ 472.47 High solubility in DMSO, m.p. 120–122°C
2,3-Dichloro-5,8-quinoxalinediyl diacetate Chlorine diacetate C₁₂H₈Cl₂N₂O₄ 331.11 Low solubility in ethers, m.p. 185–187°C
2,3-Dimethylquinoxaline Methyl - C₁₀H₁₀N₂ 158.19 Low polarity, m.p. 104–106°C

Biological Activity

2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate (CAS No. 2452-34-8) is a member of the quinoxaline family, characterized by its unique structure that includes two ethoxyethoxy groups and diacetate moieties. Quinoxalines are known for their diverse biological activities, making them important in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H26_{26}N2_{2}O8_{8}
  • Molecular Weight : 422.4 g/mol
  • Structure : The compound features a bicyclic structure with fused benzene and pyrazine rings, enhancing its reactivity and solubility due to the presence of functional groups.

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. A comparative analysis of structural analogs reveals that this compound may possess similar or enhanced antibacterial properties.

  • Mechanism of Action : The compound's mechanism involves interaction with bacterial cell membranes, disrupting their integrity and leading to cell death. This is particularly relevant in combating antibiotic-resistant strains.
  • Efficacy Against Resistant Strains : Preliminary studies suggest that this compound can effectively inhibit growth in Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including methicillin-resistant strains (MRSA) .

Comparative Analysis with Other Compounds

A summary table compares this compound with other quinoxaline derivatives regarding their biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-MethylquinoxalineMethyl group at C-2 positionAntimicrobialSimpler structure
Quinoxaline-5,8-dioneDione functional groupsAntitumorLacks ethoxy substituents
6-ArylaminoquinoxalinesArylamino group substitutionAntiproliferativeEnhanced selectivity
This compound Two ethoxyethoxy groups and diacetate moietiesPotentially broad-spectrum antimicrobialEnhanced solubility and reactivity

Study on Antimicrobial Activity

A notable study assessed the antimicrobial efficacy of various quinoxaline derivatives against a range of bacterial strains. The findings indicated that compounds structurally related to 2,3-Bis(2-ethoxyethoxy)quinoxaline demonstrated significant activity against resistant strains:

  • Minimum Inhibitory Concentrations (MIC) : Some derivatives showed MIC values as low as 0.25 mg/L against resistant S. aureus strains .
  • Biofilm Formation Inhibition : The compound was more effective than several antibiotics in preventing biofilm formation by S. aureus and E. faecalis, which is crucial for treating chronic infections .

Broader Implications in Therapeutics

The potential applications of 2,3-Bis(2-ethoxyethoxy)quinoxaline extend beyond antimicrobial activity. Its structural characteristics make it a candidate for further development in treating various diseases:

  • Antiparasitic Activity : Similar quinoxaline derivatives have shown promise against parasites like Leishmania and Schistosoma, indicating potential for broader therapeutic applications .
  • Cancer Research : Quinoxalines have been studied for their antitumor properties, suggesting that this compound may also warrant investigation in oncology settings.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
  • Ventilation : Ensure fume hoods or local exhaust systems are employed to avoid inhalation of dust or vapors (GHS H335) .
  • Spill Management : Avoid dust generation during cleanup; use sealed containers for disposal to prevent environmental contamination .
  • Emergency Protocols : For skin exposure, wash immediately with soap and water; for eye contact, rinse with water for ≥15 minutes and seek medical attention .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound’s molecular structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (XRD) : Resolve bond angles (e.g., N1–C1–C2: 121.85°, C9–C10–C11: 110.0°) and confirm stereochemistry .
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H/13^13C NMR to identify ethoxyethoxy and acetate substituents via chemical shifts and splitting patterns.
  • Infrared (IR) Spectroscopy : Detect carbonyl (C=O) stretches from acetate groups (~1740 cm1^{-1}) and ether linkages (C-O-C, ~1100 cm1^{-1}).
  • Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/N/O ratios.

Q. What are the primary decomposition products formed during thermal degradation or combustion?

  • Methodological Answer :

  • Combustion Byproducts : Under fire conditions, expect carbon monoxide (CO), nitrogen oxides (NOx_x), and hydrogen bromide (HBr) gas, based on analogous quinoxaline derivatives .
  • Thermal Stability Testing : Conduct thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products.

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of quinoxaline derivatives like this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, reducing trial-and-error synthesis .
  • Reaction Pathway Narrowing : Apply ICReDD’s feedback loop: experimental data (e.g., yields, byproducts) refine computational models to predict optimal conditions (solvent, catalyst, temperature) .
  • Machine Learning Integration : Train algorithms on existing quinoxaline synthesis datasets to predict regioselectivity of ethoxyethoxy substitutions.

Q. How can researchers resolve contradictions between experimental crystallographic data and computational structural models?

  • Methodological Answer :

  • Validation via R-Factors : Compare experimental XRD data (e.g., CCDC 1983315 ) with computational geometry optimizations (DFT). Discrepancies in bond lengths >0.02 Å suggest model inaccuracies.
  • Dynamic vs. Static Models : Account for thermal motion in XRD data by refining anisotropic displacement parameters.
  • Polymorph Screening : Explore alternative crystal packing arrangements using Powder XRD to rule out phase impurities.

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

  • Methodological Answer :

  • Strict Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate stability.
  • Purification Protocols : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) to isolate high-purity batches .
  • Computational Feedback : Adjust synthetic parameters (e.g., stoichiometry, reaction time) based on ICReDD’s data-driven optimization to minimize variability .

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